2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol

Medicinal Chemistry Pharmacology Urology

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 160969-02-8) is a fluorinated aromatic ether-alcohol with the molecular formula C10H11F3O3 and a molecular weight of 236.19 g/mol. It is primarily recognized as a key starting material and a process-related impurity (specifically Silodosin Impurity in the synthesis of the alpha-1 adrenoceptor blocker silodosin.

Molecular Formula C10H11F3O3
Molecular Weight 236.19 g/mol
CAS No. 160969-02-8
Cat. No. B148510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
CAS160969-02-8
Synonyms2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Molecular FormulaC10H11F3O3
Molecular Weight236.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCO)OCC(F)(F)F
InChIInChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4,14H,5-7H2
InChIKeyXUQLAUDPJQVGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 160969-02-8): Core Identity and Procurement Profile


2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 160969-02-8) is a fluorinated aromatic ether-alcohol with the molecular formula C10H11F3O3 and a molecular weight of 236.19 g/mol . It is primarily recognized as a key starting material and a process-related impurity (specifically Silodosin Impurity 17) in the synthesis of the alpha-1 adrenoceptor blocker silodosin [1]. Its core structural feature is an ortho-trifluoroethoxy group linked to a phenoxyethanol chain, which is essential for the pharmacological activity of the final drug substance [2]. Commercially, it is typically supplied as a colorless to pale yellow oil with a standard purity of 97% and is accompanied by detailed characterization data (NMR, HPLC, GC) for regulatory compliance [3].

Why 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol Cannot Be Substituted with Generic Analogs in Silodosin Synthesis


The ortho-trifluoroethoxy group is not a generic substituent; it is a critical pharmacophore that dictates the unique α1A/α1D-adrenoceptor selectivity of silodosin, which in turn drives its clinical uroselectivity [1]. Replacing 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol with a non-fluorinated or differently positioned analog would fundamentally alter the drug's binding profile, as the trifluoromethyl moiety significantly enhances metabolic stability and receptor binding affinity . Furthermore, this specific compound is the direct precursor to the key intermediate 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate . Using a chemically similar but structurally distinct starting material would derail the established, validated synthetic route, introducing new and potentially uncharacterized impurities and requiring complete re-validation of the manufacturing process [2].

Quantitative Differentiators of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 160969-02-8)


Pharmacological Selectivity: The Trifluoroethoxy Group Drives α1A/α1D Receptor Preference

The ortho-trifluoroethoxy group, as present in 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol and its derivatives, is essential for achieving a highly selective α1A/α1D-adrenoceptor antagonist profile. A silodosin-based arylsulfonamide derivative containing this exact substructure (compound 9) demonstrated a Ki for α1-adrenoceptors of 50 nM, with functional EC50 values of 0.8 nM and 1.1 nM for the α1A and α1D subtypes, respectively. Crucially, this compound exhibited a 5-fold functional preference over the α1B subtype, which is associated with blood pressure regulation, thereby conferring uroselectivity [1].

Medicinal Chemistry Pharmacology Urology

Physical Property Differentiation: Boiling Point vs. Key Intermediate Analogs

The compound's predicted boiling point of 270.9 ± 40.0 °C is significantly different from that of the downstream amine intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, which has a boiling point of 264.0 °C . This 6.9 °C difference in boiling points, while not large, is a measurable physical property that can be leveraged for separation or identification purposes during synthesis. Furthermore, the compound is an oil at room temperature, unlike the solid amine analog (melting point 58-60°C), which impacts handling and formulation strategies .

Process Chemistry Purification Analytical Chemistry

Purity and Regulatory Compliance: A Fully Characterized Impurity Standard

When procured as Silodosin Impurity 17, this compound is supplied with a standard purity of 97% and includes detailed characterization data compliant with regulatory guidelines, such as HPLC, NMR, and GC reports [1]. This is in contrast to many generic research-grade intermediates, which may only be offered at 95% purity with minimal or no analytical documentation. The availability of this comprehensive data package, specifically for use as a reference standard in ANDA filings and quality control applications, eliminates the need for costly and time-consuming in-house characterization [1].

Quality Control Regulatory Affairs Analytical Method Validation

Role in Synthesis: The Direct Precursor to a Key Silodosin Mesylate Intermediate

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is the direct and preferred starting material for the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (CAS 160969-03-9), a critical late-stage intermediate in the synthesis of silodosin . This specific mesylate derivative, with a molecular weight of 314.28 g/mol, is formed via a simple mesylation reaction . Using alternative alcohol intermediates would generate different mesylates with altered reactivity and impurity profiles, which are not part of the validated, efficient synthetic route and could lead to lower yields or new, difficult-to-remove byproducts [1].

Synthetic Organic Chemistry Process Development API Manufacturing

Definitive Application Scenarios for Procuring 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 160969-02-8)


Development and Validation of Analytical Methods for Silodosin Quality Control

Procuring this compound as 'Silodosin Impurity 17' is essential for analytical laboratories developing or validating stability-indicating UHPLC or HPLC methods. As a known process-related impurity and key starting material, its use as a reference standard ensures accurate identification, quantification, and resolution from the silodosin API peak, as demonstrated in methods achieving a resolution of greater than 2.0 between silodosin and its related substances [1]. The provided characterization data (NMR, HPLC, GC) is crucial for method qualification and regulatory submissions (e.g., ANDA) [2].

Synthesis of α1A/α1D-Selective Adrenoceptor Antagonists and Novel Uroselective Agents

Medicinal chemistry groups focused on developing next-generation uroselective agents for benign prostatic hyperplasia (BPH) should prioritize this compound. Its ortho-trifluoroethoxy group is the key pharmacophore responsible for the 5-fold functional preference for α1A/α1D over α1B adrenoceptors, a selectivity profile directly linked to clinical uroselectivity and reduced cardiovascular side effects [3]. This compound is the foundational building block for creating novel silodosin analogs and other related structures aimed at this therapeutic target.

Robust, Validated Industrial Synthesis of Silodosin API

For process chemists and API manufacturers, this compound is the non-negotiable starting material for the final stages of silodosin synthesis. It is the direct precursor to 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, a key intermediate formed via a simple mesylation step . Using this established, well-characterized intermediate ensures a high-yielding, reproducible process with a known impurity profile, avoiding the risks and costs associated with deviating from a validated synthetic route [4].

Investigation of Structure-Activity Relationships (SAR) for Fluorinated Aryl Ethers

Researchers exploring the impact of fluorinated substituents on biological activity and physicochemical properties can use this compound as a benchmark. Its measured or predicted properties, such as a boiling point of 270.9 ± 40.0 °C, a density of 1.281 ± 0.06 g/cm³, and a pKa of 14.26 ± 0.10, provide a quantitative baseline for comparison with newly synthesized analogs, facilitating the rational design of compounds with improved drug-like properties .

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